molecular formula C7H14Cl2N2O2 B13957705 Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester CAS No. 58050-42-3

Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester

Cat. No.: B13957705
CAS No.: 58050-42-3
M. Wt: 229.10 g/mol
InChI Key: RTEPJFCSTHDLPA-UHFFFAOYSA-N
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Description

Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable subject of study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester typically involves the reaction of bis(2-chloroethyl)amine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme can be represented as follows:

[ \text{Bis(2-chloroethyl)amine} + \text{Methyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification, distillation, and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.

    Hydrolysis: The ester group can undergo hydrolysis in the presence of water or acidic/basic conditions, leading to the formation of the corresponding carbamic acid and alcohol.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted carbamates and corresponding by-products.

    Hydrolysis: Products include carbamic acid and methanol.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, 2-chloroethyl ester
  • Carbamic acid, β-chloroethyl ester
  • N-[Bis(2-chloroethyl)aminomethyl]carbamic acid ethyl ester

Uniqueness

Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester is unique due to its specific structure, which includes both chloroethyl and carbamate functional groups. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

58050-42-3

Molecular Formula

C7H14Cl2N2O2

Molecular Weight

229.10 g/mol

IUPAC Name

methyl N-[bis(2-chloroethyl)aminomethyl]carbamate

InChI

InChI=1S/C7H14Cl2N2O2/c1-13-7(12)10-6-11(4-2-8)5-3-9/h2-6H2,1H3,(H,10,12)

InChI Key

RTEPJFCSTHDLPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCN(CCCl)CCCl

Origin of Product

United States

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